

Verifying the Structure of 10H-Phenothiazine 5,5-dioxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10H-Phenothiazine 5,5-dioxide

Cat. No.: B075397

[Get Quote](#)

For researchers, scientists, and drug development professionals, the precise structural elucidation of **10H-Phenothiazine 5,5-dioxide** derivatives is paramount for understanding their physicochemical properties and biological activities. This guide provides a comparative overview of analytical techniques and experimental data to aid in the structural verification of this important class of compounds.

Phenothiazine and its derivatives are a versatile class of heterocyclic compounds with a wide array of pharmacological applications, including antipsychotic and antihistaminic activities.^{[1][2]} The oxidation of the sulfur atom to a sulfone group in **10H-Phenothiazine 5,5-dioxide** significantly alters the molecule's electronic and conformational properties, making accurate structural analysis essential.^{[3][4]} This guide focuses on the key analytical methods used to confirm the structure of these derivatives.

Comparative Spectroscopic and Crystallographic Data

The structural verification of **10H-Phenothiazine 5,5-dioxide** derivatives relies on a combination of spectroscopic and crystallographic techniques. Below is a summary of expected data for the parent compound and a representative derivative.

Analytical Technique	10H-Phenothiazine 5,5-dioxide	Representative Derivative Data (Example)
Molecular Formula	<chem>C12H9NO2S</chem> [5]	Varies with substitution
Molecular Weight	231.27 g/mol [5]	Varies with substitution
¹ H NMR (ppm)	Expected signals for aromatic protons and the N-H proton.	δ 8.72 (s, 1H), 8.00 (d, J = 8.2 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.51 – 7.47 (m, 1H), 7.27 – 7.23 (m, 1H), 7.04 – 6.99 (m, 2H), 6.80 – 6.76 (m, 4H), 6.52 (s, 2H), 5.95 – 5.95 (m, 2H), 3.95 (s, 3H) [6]
¹³ C NMR (ppm)	Expected signals for aromatic carbons.	δ 167.93, 145.02, 141.36, 134.59, 134.54, 130.96, 128.04, 126.81, 125.89, 123.16, 123.12, 120.76, 119.60, 116.76, 115.63, 115.15, 52.79 [6]
Mass Spectrometry (m/z)	[M+H] ⁺ at 232.04	[M+H] ⁺ calcd for <chem>C24H19N2O2S</chem> ⁺ , 399.1162, found: 399.1158 [6]
X-ray Crystallography	Provides definitive solid-state conformation. [1]	N/A (Specific to individual crystal structures)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

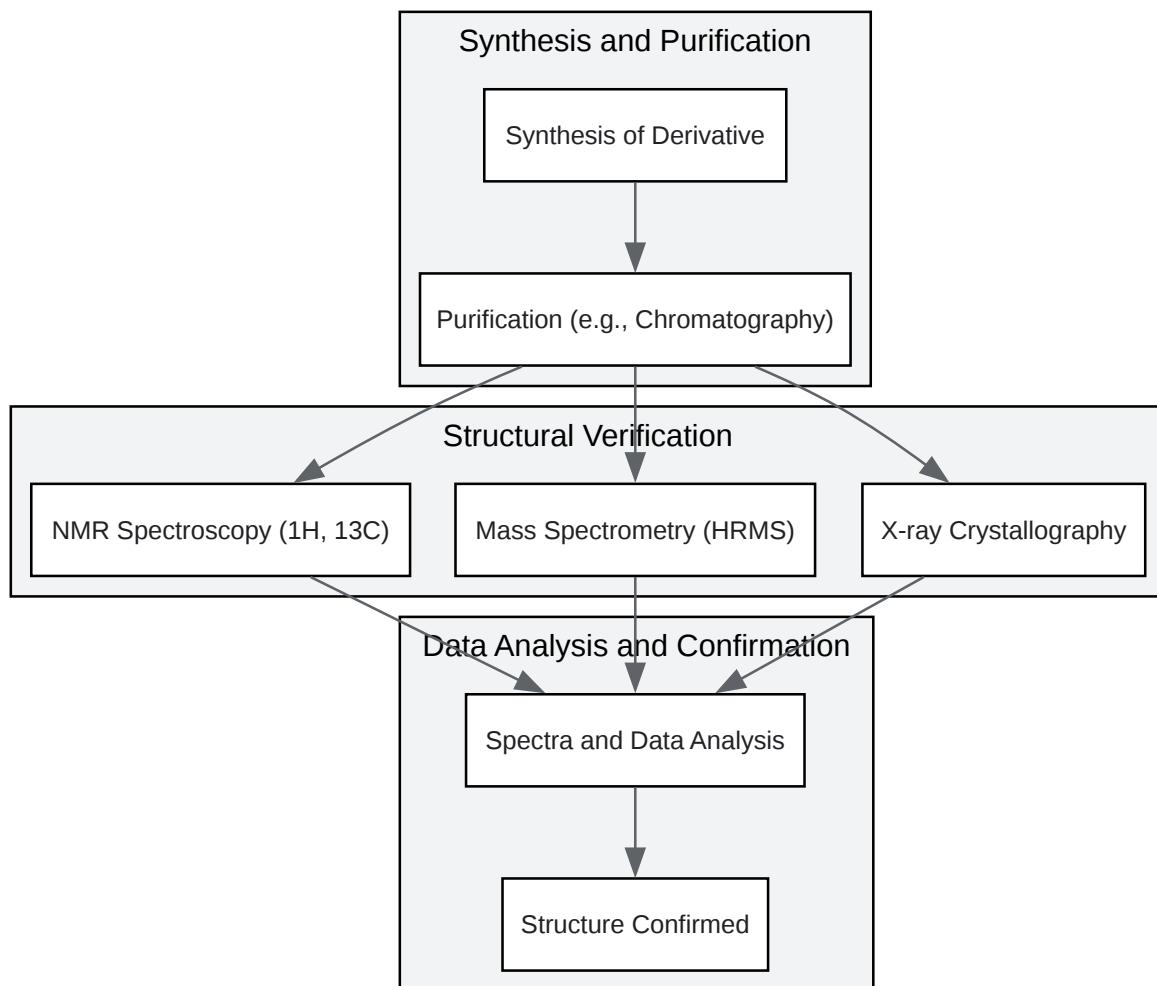
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[6][7]
- Data Acquisition:
 - For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
 - For ¹³C NMR, proton-decoupled spectra are usually acquired.
- Data Analysis: Analyze chemical shifts, coupling constants, and integration to determine the structure.

Mass Spectrometry (MS)

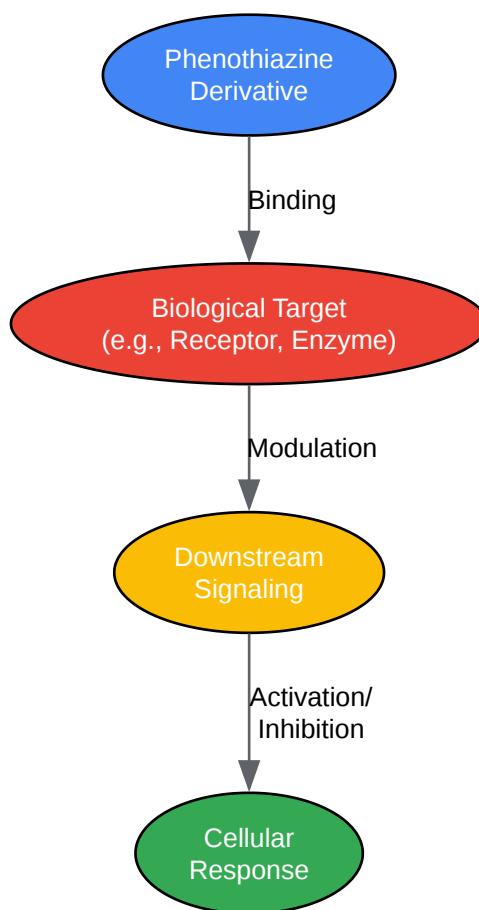
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is commonly used to obtain accurate mass measurements.[6]
- Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in positive or negative ion mode, depending on the analyte.
- Data Analysis: Compare the experimentally determined monoisotopic mass of the molecular ion (e.g., [M+H]⁺) with the calculated theoretical mass to confirm the elemental composition.


X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[8]

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
- Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α) and a detector.
- Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity of each reflection. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsion angles.[\[3\]](#)


Workflow and Pathway Diagrams

Visualizing the experimental workflow and potential biological interactions can provide valuable context.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for structure verification.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ijrap.net [ijrap.net]
- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]

- 4. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Phenothiazine 5,5-dioxide | C₁₂H₉NO₂S | CID 71024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Verifying the Structure of 10H-Phenothiazine 5,5-dioxide Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075397#verifying-the-structure-of-10h-phenothiazine-5,5-dioxide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com